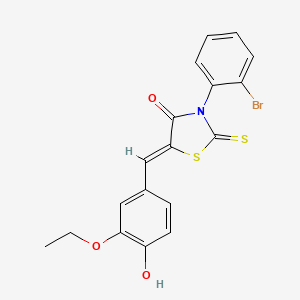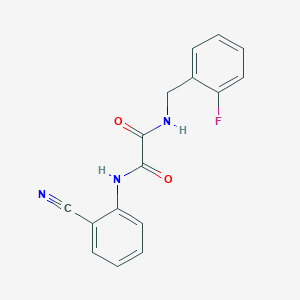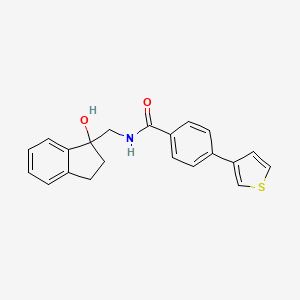
2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as FFA and is a derivative of acetamide. FFA is a white crystalline powder that has a molecular formula of C16H15NO4 and a molecular weight of 285.3 g/mol.
作用機序
The mechanism of action of FFA is not fully understood. However, it has been suggested that FFA exerts its therapeutic effects by modulating various signaling pathways in the body. FFA has been found to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
FFA has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis. FFA has also been found to improve insulin sensitivity and glucose metabolism. In addition, FFA has been found to have neuroprotective effects and improve cognitive function.
実験室実験の利点と制限
FFA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. FFA is also stable under normal laboratory conditions. However, FFA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. FFA is also relatively expensive compared to other compounds.
将来の方向性
There are several future directions for research on FFA. One area of research is the development of FFA derivatives with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of FFA. Additionally, more studies are needed to determine the safety and efficacy of FFA in humans. Finally, FFA could be studied in combination with other compounds to determine whether it has synergistic effects.
Conclusion:
In conclusion, 2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide is a chemical compound that has potential therapeutic applications in various fields of science. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. FFA has been studied for its potential use in the treatment of neurodegenerative diseases, diabetes, obesity, and cardiovascular diseases. Further research is needed to fully understand the mechanism of action of FFA and to determine its safety and efficacy in humans.
合成法
The synthesis of FFA involves the reaction between 2-(4-hydroxyphenoxy)acetic acid and furan-2-carbaldehyde in the presence of a catalyst. The reaction takes place under reflux conditions in a solvent such as methanol or ethanol. The product is then purified through recrystallization or chromatography.
科学的研究の応用
FFA has been studied for its potential therapeutic applications in various fields of science. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. FFA has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
特性
IUPAC Name |
2-(4-formylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-9-11-3-5-12(6-4-11)19-10-14(17)15-8-13-2-1-7-18-13/h1-7,9H,8,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQUOJRFNMUMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2935369.png)
![6-cyclopropyl-2-(methylsulfanyl)-4-[4-(1H-pyrrol-1-yl)piperidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B2935370.png)

![4-Cyclopropyl-5-fluoro-6-[4-(1-methylimidazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2935372.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-2-yl)methanone](/img/structure/B2935374.png)
![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate](/img/structure/B2935379.png)

![ethyl [4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2935386.png)


![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one](/img/structure/B2935389.png)
![1-(4-{[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2935390.png)
